![molecular formula C17H16N2O4S B5714835 methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)
methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate, also known as PACB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PACB has been shown to have a wide range of biochemical and physiological effects, making it a promising compound for use in various research fields. In
Mecanismo De Acción
The mechanism of action of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and have antioxidant properties. This compound has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate in lab experiments is its wide range of applications. This compound has been shown to have potential applications in cancer research, inflammation research, and neurodegenerative disease research. Another advantage is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to design experiments that specifically target its effects. Another limitation is that this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several future directions for research on methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate. One direction is to further investigate its mechanism of action. Understanding how this compound works could lead to the development of more targeted treatments for diseases such as cancer and inflammation. Another direction is to study the safety and efficacy of this compound in humans. This could pave the way for the development of new treatments for diseases such as cancer and neurodegenerative diseases. Finally, future research could focus on synthesizing new compounds based on the structure of this compound, in order to develop compounds with even greater potential for scientific research.
Métodos De Síntesis
The synthesis of methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate involves several steps. First, 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid. The 2-chlorobenzoic acid is then reacted with phenoxyacetic acid and potassium carbonate to form 2-(phenoxyacetyl)benzoic acid. Next, this compound is reacted with thiosemicarbazide to form 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoic acid. Finally, this compound is methylated using dimethyl sulfate to form this compound.
Aplicaciones Científicas De Investigación
Methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate has been shown to have a wide range of applications in scientific research. It has been used in studies on cancer, inflammation, and oxidative stress. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which could make it a potential treatment for diseases caused by oxidative stress.
Propiedades
IUPAC Name |
methyl 2-[(2-phenoxyacetyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-22-16(21)13-9-5-6-10-14(13)18-17(24)19-15(20)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVMJGXQWYAJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5714763.png)
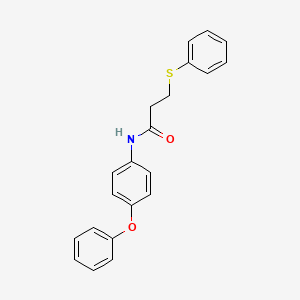
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
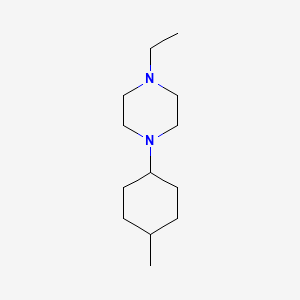
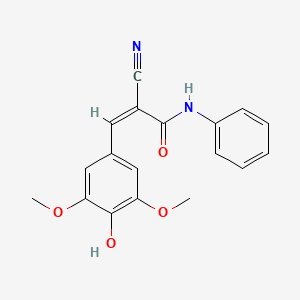
![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
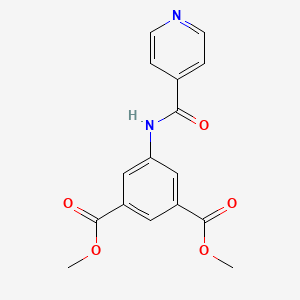
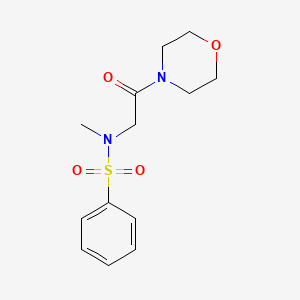
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)


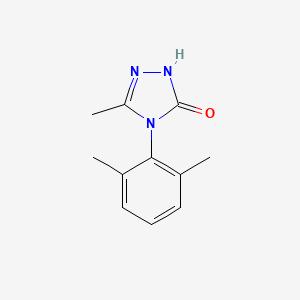
![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)